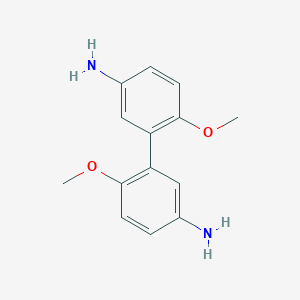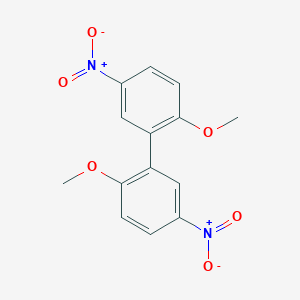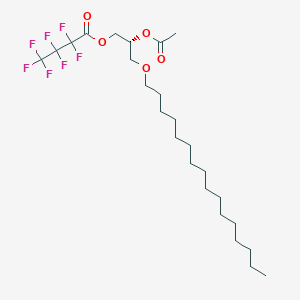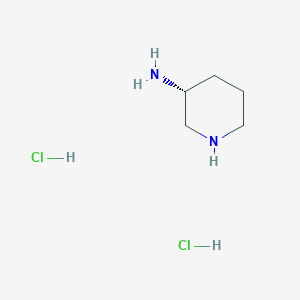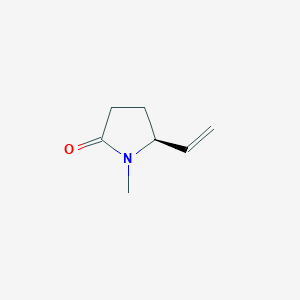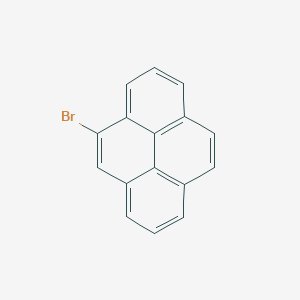
4-Bromopireno
Descripción general
Descripción
4-Bromopyrene (4-BP) is a polycyclic aromatic hydrocarbon (PAH) compound that has been studied extensively in recent years due to its potential applications in scientific research, particularly in the study of carcinogenesis. 4-BP is a known mutagen and carcinogen, and has been found to be present in the environment, making it an important topic for research.
Aplicaciones Científicas De Investigación
Química Sintética
El 4-Bromopireno sirve como un intermedio valioso en las rutas sintéticas. Su estructura con sustitución de bromo permite una funcionalización estratégica, lo que facilita la creación de nuevos compuestos. Los investigadores pueden utilizarlo como precursor para sintetizar varios derivados, como 4-alquilpirenos o 4-etinilpireno . La introducción controlada de bromo en posiciones específicas abre posibilidades para diseñar nuevas moléculas con propiedades a medida.
Ciencia de los Materiales
En la ciencia de los materiales, el this compound encuentra aplicaciones debido a su estructura electrónica única. Los investigadores pueden modificar sus propiedades funcionalizándolo en posiciones no-K (1-, 3-, 6-, 8-) y nodales (2-, 7-). Estas modificaciones impactan sus propiedades fotofísicas, convirtiéndolo en un candidato prometedor para dispositivos optoelectrónicos, semiconductores orgánicos y materiales luminiscentes. Al comprender sus condiciones de síntesis, los científicos pueden adaptar sus propiedades para aplicaciones específicas .
Estudios Ambientales
El this compound juega un papel en los estudios ambientales, particularmente en la investigación de la descomposición térmica asistida por fotones UV de hidrocarburos aromáticos policíclicos (HAP) a temperaturas elevadas. Su reactividad y comportamiento bajo radiación UV proporcionan información sobre el destino y la transformación de los HAP en el medio ambiente .
Electrónica Orgánica
Dada su naturaleza aromática y las posibilidades de funcionalización, el this compound podría contribuir a los dispositivos electrónicos orgánicos. Los investigadores pueden incorporarlo en diodos emisores de luz orgánicos (OLED), fotovoltaicos orgánicos (OPV) o transistores de efecto de campo orgánicos (OFET). Sus propiedades ajustables lo convierten en un candidato emocionante para mejorar el rendimiento del dispositivo.
En resumen, la versatilidad del this compound y su potencial de funcionalización estratégica lo convierten en un compuesto cautivador en diversos dominios científicos. Sus aplicaciones abarcan la química sintética, la ciencia de los materiales, los estudios ambientales y más allá. Los investigadores continúan explorando sus propiedades, con el objetivo de desbloquear nuevas posibilidades para su utilización en diversos campos . Si tiene alguna pregunta específica o necesita más detalles, ¡no dude en preguntar!
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalisation strategies . By elucidating efficient synthetic methodologies and reaction conditions, research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives, unlocking new possibilities for their utilisation in various fields .
Análisis Bioquímico
Biochemical Properties
4-Bromopyrene serves as a vital intermediate in synthetic routes . The substitution pattern of bromoderivatives significantly impacts their subsequent functionalisation and properties . Understanding the distinct electronic structure of pyrene is pivotal, dictating the preferential electrophilic aromatic substitution reactions at specific positions .
Molecular Mechanism
The molecular mechanism of 4-Bromopyrene involves its role as a precursor in synthetic routes . Its substitution pattern significantly impacts subsequent functionalisation and properties
Temporal Effects in Laboratory Settings
In laboratory settings, the yield of reaction with 4-Bromopyrene varies depending on reaction time and conditions . For instance, longer reaction times at 120 °C (12–16 h) also result in high yields (96–98%), indicating that the reaction continues to completion with extended time .
Propiedades
IUPAC Name |
4-bromopyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br/c17-14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHTZTOPYZKQLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169544 | |
| Record name | Pyrene, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1732-26-9 | |
| Record name | 4-Bromopyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1732-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrene, 4-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrene, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromopyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the reactivity of 4-Bromopyrene in electrophilic aromatic substitution reactions?
A: Research indicates that 4-Bromopyrene undergoes electrophilic aromatic substitution reactions, such as Friedel-Crafts acetylation, with moderate regioselectivity. [] For instance, acetylation of 4-Bromopyrene yields a mixture of 8-, 6-, and 1-acetyl derivatives. [] This suggests that the bromine atom at the 4-position influences the electronic distribution of the pyrene ring system, directing incoming electrophiles to specific positions. The relative reactivity and regioselectivity of these reactions can be correlated to the electronic properties of the substituents on the pyrene ring, as demonstrated by their substituent constants (σ+). []
Q2: Can 4-Bromopyrene be used as a precursor for synthesizing more complex molecules?
A: Yes, 4-Bromopyrene serves as a valuable building block in organic synthesis. [, ] It can react with arylacetonitriles and 3-cyanophthalides under aryne-forming conditions. [, ] This reaction pathway highlights the versatility of 4-Bromopyrene in forming new carbon-carbon bonds and generating diverse chemical structures, potentially leading to novel compounds with interesting properties.
Q3: How does the presence of a bromine atom at the 4-position of pyrene influence its reactivity compared to unsubstituted pyrene?
A: The bromine atom in 4-Bromopyrene significantly impacts its reactivity compared to unsubstituted pyrene. [] While both molecules can undergo electrophilic aromatic substitution, the presence of bromine modifies the electron density distribution within the pyrene system. This influence leads to differences in both the reactivity and the regioselectivity of these reactions. Specifically, the bromine atom can both activate and deactivate specific positions on the pyrene ring toward electrophilic attack, leading to different product distributions compared to unsubstituted pyrene.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



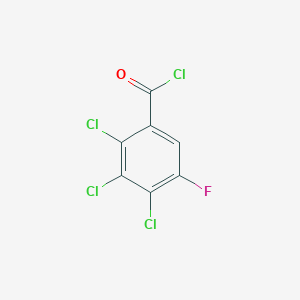
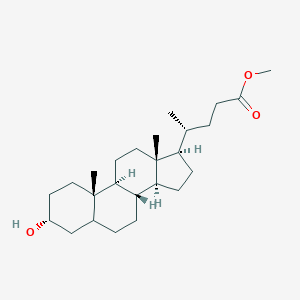





![2-Aminobenzo[D]thiazol-5-OL](/img/structure/B44870.png)
